molecular formula C24H19NO5 B2686838 3-((2-(3,4-Dimethoxyphenyl)-1-oxoinden-3-YL)amino)benzoic acid CAS No. 1023870-85-0

3-((2-(3,4-Dimethoxyphenyl)-1-oxoinden-3-YL)amino)benzoic acid

Cat. No.: B2686838
CAS No.: 1023870-85-0
M. Wt: 401.418
InChI Key: ZHDZBDGPXJHQAY-UHFFFAOYSA-N
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Description

3-((2-(3,4-Dimethoxyphenyl)-1-oxoinden-3-YL)amino)benzoic acid is an organic compound that belongs to the class of phenylpropanoic acids. This compound is characterized by the presence of a benzene ring conjugated to a propanoic acid, with additional functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(3,4-Dimethoxyphenyl)-1-oxoinden-3-YL)amino)benzoic acid typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

3-((2-(3,4-Dimethoxyphenyl)-1-oxoinden-3-YL)amino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes.

Scientific Research Applications

3-((2-(3,4-Dimethoxyphenyl)-1-oxoinden-3-YL)amino)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2-(3,4-Dimethoxyphenyl)-1-oxoinden-3-YL)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((2-(3,4-Dimethoxyphenyl)-1-oxoinden-3-YL)amino)benzoic acid is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[[2-(3,4-dimethoxyphenyl)-3-oxoinden-1-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO5/c1-29-19-11-10-14(13-20(19)30-2)21-22(17-8-3-4-9-18(17)23(21)26)25-16-7-5-6-15(12-16)24(27)28/h3-13,25H,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDZBDGPXJHQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=CC(=C4)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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